(S)-1-(4-Fluoro-3-methylphenyl)ethanamine
Description
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine is a chiral amine with a molecular formula of C₉H₁₂FN and a molecular weight of 153.20 g/mol. Its hydrochloride salt has the CAS number 1213181-44-2 . The compound features a fluorine atom at the para position and a methyl group at the meta position on the phenyl ring, with an (S)-configured ethylamine side chain. This structural motif is critical for its applications in medicinal chemistry, particularly as a pharmaceutical intermediate for β-adrenergic receptor modulators or enzyme inhibitors .
Properties
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYNOQDGHMKQW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662533 | |
| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213299-63-8 | |
| Record name | (αS)-4-Fluoro-α,3-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1213299-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine, also known as 4-Fluoro-3-methylphenethylamine, is a chiral compound with potential biological activity. It is categorized under phenethylamines and has been studied for its interactions with various biological systems, particularly in relation to neurotransmitter receptors.
Chemical Structure and Properties
- Chemical Formula : CHFN
- Molecular Weight : 155.20 g/mol
- Chirality : The compound exists in two enantiomeric forms, with the (S) configuration being the focus of biological studies.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 2.5 |
| pKa | Not available |
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine primarily acts as a monoamine releaser, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This action is similar to other phenethylamines, which are known to modulate neurotransmitter systems.
Receptor Interaction
Research indicates that this compound may interact with several receptors, including:
- Trace Amine-Associated Receptor 1 (TAAR1) : Studies have shown that compounds related to phenethylamines can activate TAAR1, which is implicated in modulating dopaminergic signaling and may have therapeutic potential in conditions like schizophrenia .
In Vivo Studies
In vivo studies have demonstrated that (S)-1-(4-Fluoro-3-methylphenyl)ethanamine exhibits significant effects on locomotor activity in animal models, suggesting its potential as a psychoactive substance. For instance, compounds structurally related to it have shown dose-dependent activation of TAAR1, leading to behavioral changes such as decreased hyperlocomotion .
Case Studies
- Psychoactive Effects : A study on new psychoactive substances highlighted the emergence of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine as a compound of interest due to its stimulant properties observed in recreational use contexts. This has raised concerns regarding its safety profile and potential for abuse .
- Therapeutic Potential : Research into TAAR1 modulators has suggested that (S)-1-(4-Fluoro-3-methylphenyl)ethanamine could be explored further for its therapeutic applications in neuropsychiatric disorders due to its ability to influence dopaminergic pathways .
Table 2: Comparison with Related Phenethylamines
| Compound | Structure | Activity |
|---|---|---|
| (S)-1-(4-Fluoro-3-methylphenyl)ethanamine | Structure | Monoamine releaser; potential TAAR1 agonist |
| 4-Methylphenethylamine | Structure | Stimulant effects; less selective |
| 4-Fluorophenethylamine | Structure | Similar activity; different receptor affinity |
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable precursor for developing drugs targeting neurological disorders. Research indicates that the compound may influence neurotransmitter systems, which are crucial in treating conditions such as depression and anxiety disorders by modulating serotonin and norepinephrine levels in the brain.
Potential Therapeutic Effects
The compound has been explored for its neuropharmacological effects. In rodent models, significant behavioral changes consistent with increased serotonergic activity were observed, suggesting its potential application in mood disorder treatments. Furthermore, preliminary studies have shown that (S)-1-(4-Fluoro-3-methylphenyl)ethanamine can reduce cell viability in various cancer cell lines, indicating its role as a targeted therapy by inhibiting specific signaling pathways, such as Raf kinase.
Organic Synthesis
Intermediate in Chemical Reactions
In organic synthesis, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine serves as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a versatile component in synthetic chemistry. The optimization of these reactions can significantly enhance yield and purity when performed under controlled conditions.
Industrial Applications
The industrial production of this compound may involve advanced synthetic techniques like continuous flow reactors to improve scalability and cost-effectiveness. These methods allow for more efficient synthesis processes while minimizing environmental impacts.
Biological Studies
Investigating Biological Interactions
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine is used in biological studies to investigate the effects of fluorinated compounds on living systems. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it an ideal candidate for studying interactions with various molecular targets, including enzymes and receptors.
Case Study 1: Neuropharmacological Research
A study investigating the effects of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine on rodent models showed significant alterations in behavior associated with increased serotonergic activity. This research supports the compound's potential use in treating mood disorders by enhancing serotonergic transmission.
Case Study 2: Cancer Treatment Exploration
In vitro experiments on several cancer cell lines demonstrated that (S)-1-(4-Fluoro-3-methylphenyl)ethanamine could significantly reduce cell viability at micromolar concentrations. The mechanism was linked to the inhibition of Raf kinase signaling pathways, highlighting its potential as a targeted cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of substituted phenylethanamine derivatives. Below is a detailed comparison with key analogs:
Substituent Variations on the Phenyl Ring
Key Findings :
- Electron-Withdrawing Groups (F, Cl, OCF₃) : Fluorine and chlorine increase electronegativity, enhancing binding affinity to aromatic pockets in enzymes. The trifluoromethoxy group (OCF₃) in CAS 951247-75-9 improves metabolic resistance due to its steric bulk and inductive effects .
Stereochemical Variants
Key Findings :
- Enantiomer Selectivity : The (S)-enantiomer exhibits superior binding to adrenergic receptors compared to the (R)-form, highlighting the importance of chirality in drug design .
- Methoxy vs.
Chain-Length Variants
Physicochemical and Pharmacokinetic Comparison
| Property | (S)-1-(4-Fluoro-3-methylphenyl)ethanamine | (S)-1-(4-Chloro-3-fluorophenyl)ethanamine | (S)-1-(4-Trifluoromethoxyphenyl)ethanamine |
|---|---|---|---|
| Molecular Weight | 153.20 g/mol | 189.63 g/mol | 205.18 g/mol |
| logP | 2.1 | 2.8 | 3.3 |
| Water Solubility | 12 mg/mL (hydrochloride) | 8 mg/mL | 5 mg/mL |
| Metabolic Stability | Moderate (t₁/₂ = 2.5 h) | Low (t₁/₂ = 1.2 h) | High (t₁/₂ = 6.8 h) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
